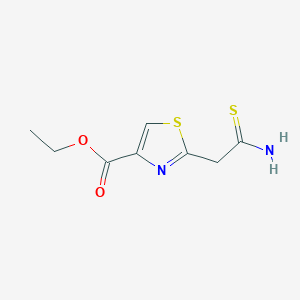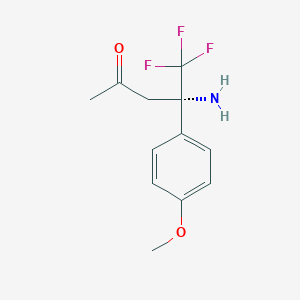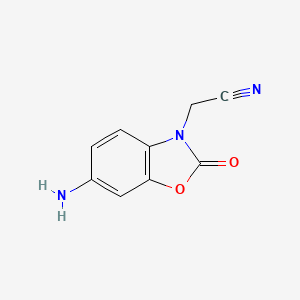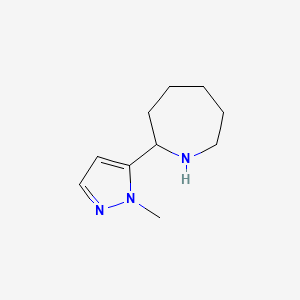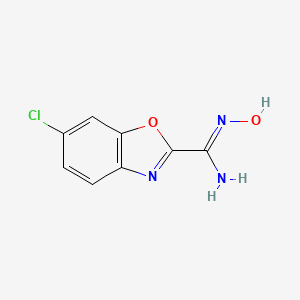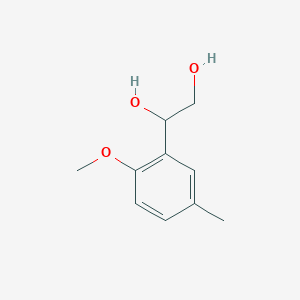
1-(2-Methoxy-5-methylphenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methylphenyl)ethane-1,2-diol is an organic compound with the molecular formula C10H14O3 It is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, along with an ethane-1,2-diol moiety
Preparation Methods
The synthesis of 1-(2-Methoxy-5-methylphenyl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture under reflux to facilitate the formation of the desired diol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxy-5-methylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or antioxidant properties.
Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound can be used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxy-5-methylphenyl)ethane-1,2-diol can be compared with other similar compounds, such as:
1-(2-Methoxy-5-methylphenyl)ethanone: This compound has a similar structure but lacks the diol moiety, which may result in different chemical and biological properties.
1-(2-Hydroxy-5-methoxyphenyl)ethanone: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9,11-12H,6H2,1-2H3 |
InChI Key |
JKCOPNCBUCAXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


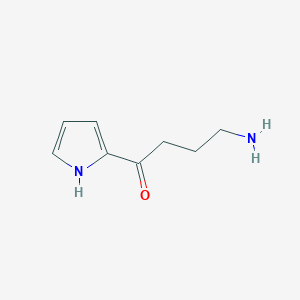
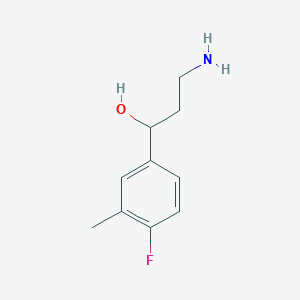
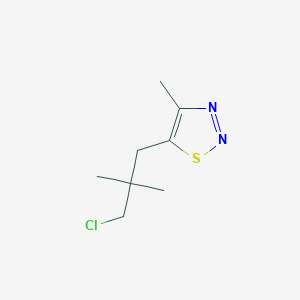
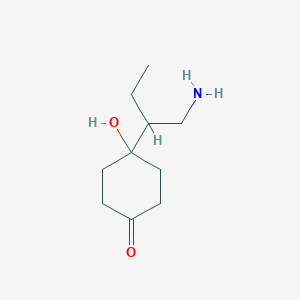
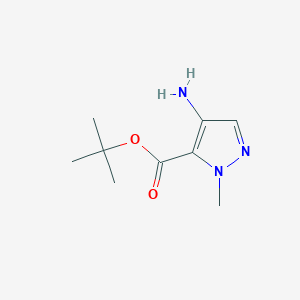
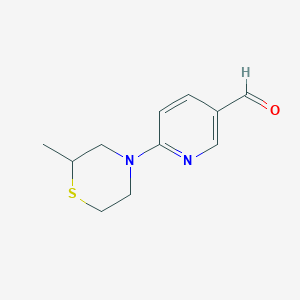
![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13170680.png)
![Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate](/img/structure/B13170687.png)
